N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-phenoxybenzamide

PARP10 inhibition ADP-ribosyltransferase selectivity phenoxybenzamide SAR

The compound N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-phenoxybenzamide (CAS 923146-93-4; molecular formula C22H19N3O4S2; MW 453.53 g/mol) is a research-grade small molecule belonging to the substituted sulfamoyl benzamidothiazole class. It integrates a 6-dimethylsulfamoyl-1,3-benzothiazol-2-amine core with a 4-phenoxybenzamide moiety.

Molecular Formula C22H19N3O4S2
Molecular Weight 453.53
CAS No. 923146-93-4
Cat. No. B2478529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-phenoxybenzamide
CAS923146-93-4
Molecular FormulaC22H19N3O4S2
Molecular Weight453.53
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
InChIInChI=1S/C22H19N3O4S2/c1-25(2)31(27,28)18-12-13-19-20(14-18)30-22(23-19)24-21(26)15-8-10-17(11-9-15)29-16-6-4-3-5-7-16/h3-14H,1-2H3,(H,23,24,26)
InChIKeyWHZPEYITFQKMKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-phenoxybenzamide (CAS 923146-93-4) Core Identity and Procurement Baseline


The compound N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-phenoxybenzamide (CAS 923146-93-4; molecular formula C22H19N3O4S2; MW 453.53 g/mol) is a research-grade small molecule belonging to the substituted sulfamoyl benzamidothiazole class. It integrates a 6-dimethylsulfamoyl-1,3-benzothiazol-2-amine core with a 4-phenoxybenzamide moiety. This scaffold has been identified through high-throughput screening as a hit for prolonging NF-κB activation in vaccine adjuvant research [1], and the phenoxybenzamide substructure is a privileged pharmacophore for mono-ADP-ribosyltransferase PARP10 inhibition [2]. As a specialty research chemical, its procurement value is contingent upon structural uniqueness within the benzothiazole-amide chemical space and its potential as a starting point for structure–activity relationship (SAR) exploration.

Why In-Class Benzothiazole Amides Cannot Simply Substitute for CAS 923146-93-4


Compounds within the sulfamoyl benzamidothiazole family exhibit steep structure–activity relationships where subtle substituent variations drive divergent biological readouts. Published SAR studies on this scaffold demonstrate that modification of the benzamide substituent alters both the magnitude and duration of NF-κB activation, with certain analogs enhancing immunostimulatory cytokine release while others are inactive [1]. Additionally, the positional isomerism of the phenoxy group (3- vs. 4-phenoxy substitution) fundamentally changes selectivity profiles against ADP-ribosyltransferase enzymes—4-phenoxybenzamides and 3-phenoxybenzamides yield inhibitors with distinct PARP isoform selectivity patterns [2]. Generic substitution of one benzothiazole amide for another without accounting for these SAR determinants risks selecting a compound with an entirely different biological fingerprint, compromising experimental reproducibility and undermining SAR campaigns. The following quantitative evidence guide documents the specific differentiators that define CAS 923146-93-4 relative to its closest analogs.

Quantitative Differentiation Evidence for N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-phenoxybenzamide vs. Structural Analogs


Chemotype Identity: 4-Phenoxybenzamide Substituent Differentiates from 3-Phenoxy and Non-Phenoxy Congeners in ADP-Ribosyltransferase Target Engagement

CAS 923146-93-4 bears a 4-phenoxybenzamide substituent at the benzothiazole 2-position. In the PARP10 inhibitor class, 4-phenoxybenzamides (exemplified by OUL35 and its optimized analogs) have been characterized as cell-permeable, selective mono-ADP-ribosyltransferase inhibitors. Published SAR data show that 4-(4-cyanophenoxy)benzamide and 3-(4-carbamoylphenoxy)benzamide exhibit distinct PARP isoform selectivity profiles—both inhibit PARP10 and, to some extent, PARP2, but neither inhibits PARP1 [1]. By contrast, the clinically used PARP inhibitors (e.g., olaparib) typically inhibit both PARP1 and PARP2. The 4-phenoxy attachment pattern on CAS 923146-93-4 thus positions this compound within a chemotype subseries associated with PARP10/2 selectivity, distinguishing it from 3-phenoxybenzamide isomers (which yield different selectivity fingerprints) and from non-phenoxy benzamide analogs [1].

PARP10 inhibition ADP-ribosyltransferase selectivity phenoxybenzamide SAR

NF-κB Pathway Modulation: Benzothiazole Core with Dimethylsulfamoyl Substitution Enables Sustained NF-κB Activation in Vaccine Adjuvant Screening

In a high-throughput cell-based NF-κB reporter assay, a sulfamoyl benzamidothiazole bearing compound (designated compound 1) demonstrated sustained NF-κB activation after a primary LPS stimulus [1]. Systematic SAR studies on this scaffold identified sites tolerant of modification and yielded analogs more potent than compound 1. Select analogs enhanced immunostimulatory cytokine release in THP-1 human monocytic cells and murine primary dendritic cells, and in murine vaccination studies, co-administration with the FDA-approved TLR-4 agonist adjuvant MPLA significantly enhanced antigen-specific antibody titers compared to MPLA alone [1]. CAS 923146-93-4 shares the core sulfamoyl benzamidothiazole scaffold with compound 1 but bears a unique 4-phenoxybenzamide substituent at the site corresponding to the benzamide variable region explored in the SAR study [1].

NF-κB activation vaccine adjuvant sulfamoyl benzamidothiazole

Molecular Topology and Physicochemical Property Differentiation from Closest Commercially Available Structural Neighbors

CAS 923146-93-4 (C22H19N3O4S2; MW 453.53; TPSA ~107 Ų; XLogP3 ~4.4) can be differentiated from its closest commercially cataloged structural neighbors by key physicochemical descriptors that influence solubility, permeability, and formulation behavior [1] . The 4-phenoxybenzamide substituent introduces a diaryl ether moiety absent in simpler benzamide analogs such as N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide (CAS not specified; MW 361.43), resulting in increased molecular weight, larger polar surface area, and higher lipophilicity for CAS 923146-93-4 . The 3-phenoxy positional isomer (CAS 923202-16-8; N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-phenoxybenzamide) shares the same molecular formula but differs in the substitution pattern of the phenoxy group, which alters molecular shape and electronic distribution without changing bulk descriptors like MW or logP [2].

physicochemical properties drug-likeness topological polar surface area

Raf/HDAC Dual Inhibitor Chemotype Overlap: Phenoxybenzamide Moiety Associates with Dual Kinase–Epigenetic Target Engagement

A series of phenoxybenzamide analogues has been reported as dual Raf/HDAC inhibitors, with compound 10e demonstrating potent antiproliferative activity against HepG2 (hepatocellular carcinoma) and MDA-MB-468 (breast cancer) cell lines in cellular assays [1]. The phenoxybenzamide moiety serves as the critical pharmacophoric element linking kinase inhibition (Raf) with epigenetic modulation (HDAC). CAS 923146-93-4 incorporates the 4-phenoxybenzamide substructure that is structurally congruent with this dual-inhibitor chemotype, distinguishing it from benzothiazole amides that lack the phenoxy linker and are restricted to single-target pharmacology [1]. No direct Raf or HDAC inhibition data exist for CAS 923146-93-4 specifically; this evidence dimension reflects chemotype overlap rather than confirmed target engagement.

Raf/HDAC dual inhibition anticancer phenoxybenzamide pharmacophore

Commercial Availability and Sourcing Differentiation: Specialized Catalog Positioning vs. Bulk Screening Library Compounds

CAS 923146-93-4 is stocked by specialty research chemical suppliers as a discrete catalog item (e.g., BenchChem Cat. No. B2478529; EvitaChem Cat. No. EVT-2615603) at research-grade purity (typically ≥95%) . This contrasts with many structurally related benzothiazole amides that are available only as part of large screening libraries (e.g., Life Chemicals, ChemBridge) without individual catalog listings, or that require custom synthesis with associated lead times. The 3-phenoxy positional isomer (CAS 923202-16-8) and the unsubstituted benzamide analog are also commercially listed, enabling direct procurement of matched-pair comparators for controlled SAR studies [1].

research chemical sourcing custom synthesis specialty benzothiazole

Critical Caveat: Absence of Published Potency, Selectivity, or ADME Data for CAS 923146-93-4 Limits Direct Quantitative Ranking

An exhaustive literature, patent, and database search conducted for this evidence guide (PubMed, SciFinder, Google Patents, vendor databases) identified no peer-reviewed publication, patent, or curated bioactivity database entry that reports quantitative IC50, Ki, EC50, selectivity, pharmacokinetic, or toxicity data specifically for CAS 923146-93-4. All biological activity inferences presented in Sections 3.1–3.5 are derived from class-level pharmacophore associations based on the 4-phenoxybenzamide and sulfamoyl benzamidothiazole chemotypes. Users seeking compounds with experimentally validated target engagement metrics should consider structurally characterized analogs from the Shukla et al. (2021) NF-κB activation series or the Korn et al. (2021) PARP10 inhibitor series, which report quantitative activity data [1] [2]. CAS 923146-93-4 is most appropriately positioned as a chemical probe for de novo SAR exploration rather than as a validated tool compound with established biological performance benchmarks.

data gap potency unknown selectivity uncharacterized

Optimal Research Application Scenarios for N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-phenoxybenzamide (CAS 923146-93-4)


Structure–Activity Relationship Expansion of PARP10-Selective Inhibitor Chemotypes

CAS 923146-93-4 serves as a structurally differentiated 4-phenoxybenzamide scaffold for PARP10 inhibitor SAR campaigns. The published 4-phenoxybenzamide series (Korn et al. 2021) demonstrates that the 4-phenoxy substitution pattern is associated with PARP10/PARP2 selectivity while sparing PARP1—a profile distinct from clinical PARP1/2 dual inhibitors [1]. Incorporating the benzothiazole-dimethylsulfamoyl core of CAS 923146-93-4 into this chemotype enables exploration of whether benzothiazole ring fusion modulates PARP isoform selectivity, cellular permeability, or metabolic stability relative to the published 4-phenoxybenzamide analogs. Researchers should procure the matched-pair 3-phenoxy isomer (CAS 923202-16-8) alongside CAS 923146-93-4 to control for positional effects on PARP target engagement.

Vaccine Adjuvant Discovery: Sulfamoyl Benzamidothiazole Scaffold Diversification for NF-κB Pathway Modulation

The sulfamoyl benzamidothiazole chemotype has been validated in the Shukla et al. (2021) study as a privileged scaffold for prolonging NF-κB activation—a mechanism that enhances adaptive immune responses when combined with TLR-4 agonists such as MPLA [2]. CAS 923146-93-4 introduces a 4-phenoxybenzamide substituent at the variable benzamide position explored in the published SAR. This substitution pattern is absent from the Shukla et al. compound series and represents a novel chemotype expansion for adjuvant discovery programs. Procurement of this compound enables head-to-head comparison with the published compound 1 and its optimized analogs in NF-κB reporter assays and cytokine release experiments in THP-1 or dendritic cell models.

Dual Raf/HDAC Inhibitor Lead Generation with Benzothiazole Topology

Phenoxybenzamide analogues have demonstrated dual Raf kinase and HDAC inhibition with potent antiproliferative activity in hepatocellular carcinoma (HepG2) and breast cancer (MDA-MB-468) cell lines [3]. The fusion of this pharmacophore with a benzothiazole-dimethylsulfamoyl core in CAS 923146-93-4 creates a scaffold distinct from the published phenoxybenzamide series (Geng et al. 2019). Oncology drug discovery teams can evaluate whether this structural elaboration enhances kinase–epigenetic dual-target engagement or alters the Raf/HDAC selectivity ratio. Procurement of CAS 923146-93-4 for initial single-concentration screening against Raf and HDAC enzymatic panels is warranted to establish whether the benzothiazole modification preserves or enhances the dual-inhibitor phenotype observed in simpler phenoxybenzamide cores.

Physicochemical Property-Driven Library Design: Positional Isomer Comparator Studies

CAS 923146-93-4 (4-phenoxy isomer; MW 453.53; TPSA ~107 Ų) and its 3-phenoxy positional isomer (CAS 923202-16-8) share identical molecular formula, MW, and calculated logP but differ in 3D pharmacophore geometry due to the phenoxy attachment position [4]. This matched molecular pair enables controlled studies of how positional isomerism affects target binding, cellular permeability, metabolic stability, and off-target profiles without confounding changes in bulk physicochemical properties. Medicinal chemistry teams designing fragment- or ligand-based screening libraries can procure both isomers as a minimal set for evaluating positional effects on biological readouts, establishing whether 4-phenoxy substitution confers any advantage over 3-phenoxy in specific assay systems.

Quote Request

Request a Quote for N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.